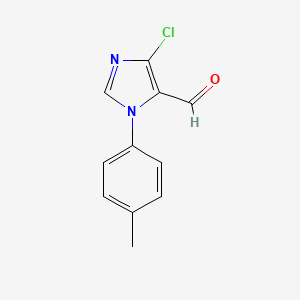

![molecular formula C9H9Cl2N3 B2511170 7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 2253638-82-1](/img/structure/B2511170.png)

7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

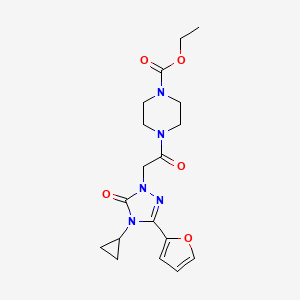

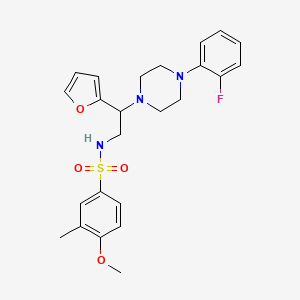

Pyrazolo[1,5-a]pyrimidine derivatives are a significant class of N-heterocyclic compounds with a notable presence in medicinal chemistry due to their potential therapeutic applications, particularly as antitumor agents. These compounds have also garnered interest in material science for their photophysical properties . The compound of interest, 7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine, is part of this family and serves as a functional scaffold for further chemical modifications and potential pharmacological applications.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through various pathways, which have been developed to enhance structural diversity and optimize their potential applications. For instance, the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones has been used to synthesize derivatives with high yields and short reaction times . Additionally, 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines have been used as intermediates for the synthesis of new tricyclic series, which have shown affinity for the central benzodiazepine receptor . A two-step synthesis from commercially available precursors has also been reported for the preparation of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which is structurally related and could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been characterized using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR. Theoretical studies using Density Functional Theory (DFT) have been employed to optimize structures and compute energies and vibrational frequencies, which are in excellent agreement with experimental data . The elucidation of the reaction mechanism for the synthesis of related compounds has been achieved through NMR spectroscopy and X-ray diffraction analysis .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives undergo a variety of chemical reactions that lead to diverse structural modifications. For example, the reaction with hydrazine hydrate in acetic acid solution has been shown to result in intramolecular cyclization, producing 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines . These reactions are crucial for the post-functionalization of the pyrazolo[1,5-a]pyrimidine core, allowing for the exploration of new pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are closely related to their structural features. The introduction of various substituents, such as chloro, methyl, and trifluoromethyl groups, can significantly influence their photophysical properties, solubility, and reactivity . The presence of halogens, as seen in 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines, has been associated with anxiolytic effects without potentiating the CNS depressant effects of ethanol or barbiturates, indicating a favorable therapeutic profile .

Aplicaciones Científicas De Investigación

Synthetic and Medicinal Aspects

Pyrazolo[1,5-a]pyrimidine scaffolds, similar in structure to the compound , are privileged heterocycles in drug discovery, displaying a broad range of medicinal properties. These properties include anticancer, central nervous system agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostics. Structure-activity relationship (SAR) studies have significantly contributed to the development of drug-like candidates derived from this scaffold. This underlines the critical role of the scaffold in medicinal chemistry for developing potential drug candidates. Synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties alongside SAR studies are extensively reviewed, showcasing the scaffold's versatility and potential in drug development (Cherukupalli et al., 2017).

Catalysts in Synthetic Pathways

Hybrid catalysts play a crucial role in synthesizing 5H-Pyrano[2,3-d]pyrimidine scaffolds, a key precursor in medicinal and pharmaceutical industries. These scaffolds, due to their broader synthetic applications and bioavailability, are extensively investigated. The synthesis of substituted derivatives through one-pot multicomponent reactions using diverse hybrid catalysts showcases the applicability of pyrazolo[1,5-a]pyrimidine derivatives in developing lead molecules for pharmaceutical applications (Parmar et al., 2023).

Regio-Orientation in Structural Assignments

The regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles and 1,3-bielectrophilic reagents are crucial for accurate structure assignment. This review focuses on clarifying the significance of regio-orientation in the formation of pyrazolo[1,5-a]pyrimidines, addressing the literature controversy associated with substituent positioning on the pyrimidine ring, which is fundamental for the precise development of medicinal compounds (Mohamed & Mahmoud, 2019).

Optical Sensors and Biological Significance

Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidine, are employed as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. These properties make them suitable for use as optical sensors, alongside their extensive biological and medicinal applications. The review highlights various pyrimidine-based optical sensors, underscoring the versatility and potential of pyrazolo[1,5-a]pyrimidine derivatives in both sensing and medicinal contexts (Jindal & Kaur, 2021).

Mecanismo De Acción

Target of Action

The primary target of 7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .

Biochemical Pathways

The compound’s action primarily affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .

Result of Action

The result of the compound’s action is a significant inhibition of cell growth. Specifically, the compound has been shown to exhibit cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It induces cell cycle arrest and apoptosis, leading to a decrease in cell proliferation .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . For instance, some pyrazolo[1,5-a]pyrimidines have been synthesized for their potential use as PDE4 inhibitors .

Cellular Effects

Related compounds have shown cytotoxic activities against various cell lines .

Molecular Mechanism

Related compounds have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at 4 degrees Celsius .

Propiedades

IUPAC Name |

7-chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3/c1-5-6(2)13-14-8(11)3-7(4-10)12-9(5)14/h3H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDAFHNWTMEFKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2N=C(C=C(N2N=C1C)Cl)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2511097.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2511101.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2511103.png)

![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/no-structure.png)